SB 243213

Description

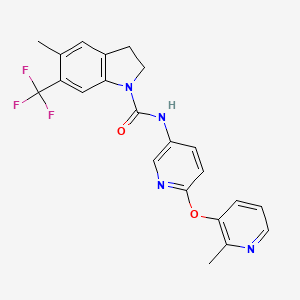

a 5-HT2c inverse agonist; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F3N4O2/c1-13-10-15-7-9-29(18(15)11-17(13)22(23,24)25)21(30)28-16-5-6-20(27-12-16)31-19-4-3-8-26-14(19)2/h3-6,8,10-12H,7,9H2,1-2H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETBBVYSBABLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(F)(F)F)N(CC2)C(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047323 | |

| Record name | 5-methyl-N-{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}-6-(trifluoromethyl)-2,3-dihydro-1H-indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200940-22-3 | |

| Record name | 2,3-Dihydro-5-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]-6-(trifluoromethyl)-1H-indole-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200940-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB-243213 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200940223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-methyl-N-{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}-6-(trifluoromethyl)-2,3-dihydro-1H-indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-243213 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6MR8DB4PZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SB 243213: A Technical Guide to its Function as a 5-HT2C Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SB 243213, a potent and selective 5-hydroxytryptamine 2C (5-HT2C) receptor inverse agonist. The document details its pharmacological properties, the underlying signaling pathways it modulates, and the experimental methodologies used for its characterization.

Introduction to this compound

This compound, chemically known as 5-methyl-1-[[-2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]-6-trifluoromethylindoline hydrochloride, is a high-affinity inverse agonist for the human 5-HT2C receptor.[1] Its selectivity is noteworthy, displaying over 100-fold greater affinity for the 5-HT2C receptor compared to a wide array of other neurotransmitter receptors, enzymes, and ion channels.[1] This selectivity profile makes this compound a valuable research tool for elucidating the physiological and behavioral roles of the 5-HT2C receptor and a potential therapeutic agent for conditions such as anxiety and depression.[2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional potency.

Table 1: Binding Affinity of this compound at the Human 5-HT2C Receptor

| Parameter | Value | Reference |

| pKi | 9.37 | [1] |

Table 2: Functional Activity of this compound as a 5-HT2C Inverse Agonist

| Parameter | Value | Reference |

| pKb | 9.8 | [1] |

Table 3: In Vivo Efficacy of this compound

| Experimental Model | Endpoint | ID50 / Effective Dose | Route of Administration | Reference |

| m-CPP-induced hypolocomotion in rats | Inhibition of hypolocomotion | 1.1 mg/kg | p.o. | [1] |

| Rat sleep profile | Increased deep slow-wave sleep | 10 mg/kg | p.o. | [2] |

Signaling Pathways of the 5-HT2C Receptor and Inverse Agonism of this compound

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that exhibits constitutive activity, meaning it can signal in the absence of an agonist. This basal activity is primarily mediated through the Gq/11 signaling pathway.

As an inverse agonist, this compound binds to the 5-HT2C receptor and stabilizes it in an inactive conformation. This action reduces the receptor's basal, agonist-independent signaling, leading to a decrease in the production of second messengers like inositol (B14025) phosphates.

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below.

Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the 5-HT2C receptor.

1. Materials:

- Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor.

- Radioligand: [3H]Mesulergine.

- Non-specific Binding Control: Mianserin (10 µM).

- Assay Buffer: 50 mM Tris-HCl, pH 7.4.

- Instrumentation: Scintillation counter.

2. Procedure:

- Prepare cell membranes by homogenization and centrifugation.

- In a 96-well plate, combine the cell membranes, [3H]mesulergine (at a concentration near its Kd), and varying concentrations of this compound.

- For non-specific binding determination, incubate the membranes and radioligand with a high concentration of mianserin.

- Incubate the plate at room temperature for 60 minutes.

- Terminate the reaction by rapid filtration through glass fiber filters.

- Wash the filters with ice-cold assay buffer to remove unbound radioligand.

- Measure the radioactivity retained on the filters using a scintillation counter.

- Calculate the specific binding by subtracting non-specific binding from total binding.

- Determine the IC50 value of this compound from the competition binding curve and calculate the Ki using the Cheng-Prusoff equation.

Inositol Monophosphate (IP1) Accumulation Assay

This functional assay measures the inverse agonist activity of this compound by quantifying its effect on the constitutive production of inositol phosphates.

1. Materials:

- Cell Line: CHO cells stably expressing the human 5-HT2C receptor.

- Radiolabel: [3H]-myo-inositol.

- Stimulation Buffer: HBSS containing 10 mM LiCl.

- Quenching Solution: 0.1 M HCl.

- Instrumentation: Scintillation counter, chromatography system for IP1 separation.

2. Procedure:

- Seed the cells in 24-well plates and grow to confluence.

- Label the cells by incubating with [3H]-myo-inositol in inositol-free medium for 24-48 hours.

- Wash the cells with serum-free medium.

- Pre-incubate the cells with stimulation buffer for 15 minutes.

- Add varying concentrations of this compound to the wells and incubate for 30-60 minutes at 37°C.

- Terminate the assay by adding ice-cold quenching solution.

- Extract the inositol phosphates using a suitable method (e.g., formic acid extraction).

- Separate IP1 from other inositol phosphates using anion-exchange chromatography.

- Quantify the amount of [3H]-IP1 using a scintillation counter.

- A decrease in basal [3H]-IP1 accumulation in the presence of this compound indicates inverse agonist activity.

In Vivo Behavioral Assays

This test assesses the anxiolytic-like effects of this compound.

1. Animals and Apparatus:

- Male Sprague-Dawley rats.

- Open-field arena (e.g., 60 x 60 x 30 cm) with controlled lighting.

2. Procedure:

- Habituate the rats to the testing room for at least 60 minutes before the test.

- Administer this compound or vehicle to the rats at the desired dose and time before the test.

- Place pairs of unfamiliar, weight-matched rats in the center of the arena.

- Record the behavior of the pair for a set duration (e.g., 10 minutes).

- Score the total time spent in active social interaction (e.g., sniffing, grooming, following).

- An increase in social interaction time compared to the vehicle-treated group is indicative of an anxiolytic-like effect.[3][4]

This operant conditioning paradigm evaluates the anti-conflict (anxiolytic) properties of this compound.

1. Animals and Apparatus:

- Food-deprived male Wistar rats.

- Operant conditioning chamber equipped with a lever, a food pellet dispenser, a visual or auditory cue, and a grid floor for delivering mild foot shocks.

2. Procedure:

- Train the rats to press a lever for food reinforcement on a variable-interval schedule.

- Once the behavior is stable, introduce conflict periods signaled by a cue (e.g., a light or tone).

- During the conflict periods, every lever press is rewarded with a food pellet but is also paired with a mild foot shock.

- This results in a suppression of lever pressing during the cued periods.

- Administer this compound or vehicle before the test session.

- Measure the number of lever presses during both the non-punished and punished (conflict) periods.

- An increase in the number of responses during the conflict periods without a significant change in non-punished responding suggests an anxiolytic effect.[5][6]

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a novel compound as a 5-HT2C inverse agonist.

Conclusion

This compound is a highly potent and selective 5-HT2C receptor inverse agonist that serves as a critical tool for investigating the complexities of the serotonergic system. Its ability to reduce the constitutive activity of the 5-HT2C receptor has been demonstrated through a variety of in vitro and in vivo assays. The detailed methodologies provided in this guide offer a framework for the continued study of this compound and the development of novel therapeutics targeting the 5-HT2C receptor.

References

- 1. Anxiety and Depression [panlab.com]

- 2. Pleiotropic behavior of 5-HT2A and 5-HT2C receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Assessment of anxiolytics (4)--Social interaction test] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The use of social interaction as a method for detecting anxiolytic activity of chlordiazepoxide-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Geller-Seifter conflict paradigm with incremental shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzodiazepine effects upon Geller-Seifter conflict test in rats: analysis of individual variability - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Chemical Properties of SB 243213

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacological profile of SB 243213, a potent and selective 5-HT2C receptor inverse agonist. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Chemical Properties of this compound

This compound, with the chemical name 5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]-6-trifluoromethylindoline, is a well-characterized research chemical. Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide[1] |

| CAS Number | 200940-22-3 (free base) |

| Molecular Formula | C22H19F3N4O2 |

| Molecular Weight | 428.41 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically >99% |

| Solubility | Soluble in DMSO |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the formation of a key biaryl ether linkage followed by a urea (B33335) formation with a substituted indoline. The general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through the coupling of two key intermediates: 5-amino-2-(2-methyl-3-pyridyloxy)pyridine and 5-methyl-6-(trifluoromethyl)indoline. The final step involves the formation of a urea linkage.

Step 1: Synthesis of 5-amino-2-(2-methyl-3-pyridyloxy)pyridine

A mixture of 5-amino-2-chloropyridine (B41692) and 2-methyl-3-hydroxypyridine is heated in the presence of a suitable base, such as potassium carbonate, in a high-boiling point solvent like dimethylformamide (DMF). The reaction is monitored by thin-layer chromatography (TLC) until completion. Upon cooling, the product is isolated by extraction and purified by column chromatography.

Step 2: Preparation of the Isocyanate of 5-methyl-6-(trifluoromethyl)indoline

5-methyl-6-(trifluoromethyl)indoline is reacted with a phosgene (B1210022) equivalent, such as triphosgene, in an inert solvent like dichloromethane (B109758) in the presence of a non-nucleophilic base, for instance, triethylamine. The reaction is typically carried out at low temperatures to control reactivity. The resulting isocyanate is often used in the next step without further purification.

Step 3: Urea Formation to Yield this compound

The isocyanate generated in Step 2 is reacted with 5-amino-2-(2-methyl-3-pyridyloxy)pyridine from Step 1 in an aprotic solvent. The reaction mixture is stirred at room temperature until the starting materials are consumed. The final product, this compound, is then isolated and purified, often by crystallization or column chromatography, to yield a white to off-white solid. The hydrochloride salt can be prepared by treating the free base with hydrochloric acid in a suitable solvent.

Pharmacological Properties and Mechanism of Action

This compound is a potent and selective inverse agonist of the serotonin (B10506) 5-HT2C receptor.[1][2] An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits an opposite pharmacological response.

Binding Affinity and Selectivity

This compound exhibits high affinity for the human 5-HT2C receptor with a pKi of 9.37.[2] It demonstrates over 100-fold selectivity for the 5-HT2C receptor over a wide range of other neurotransmitter receptors, enzymes, and ion channels.[2]

| Receptor Subtype | pKi |

| Human 5-HT2C | 9.37 [2] |

| Human 5-HT2A | < 7.0 |

| Human 5-HT2B | < 7.0 |

| Other 5-HT Receptors | Low Affinity |

| Dopamine D2 | Moderate Affinity (pKi ~6.7) |

| Adrenergic, Histaminergic, Muscarinic Receptors | Low Affinity |

Signaling Pathway

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 family of G proteins. As an inverse agonist, this compound is thought to reduce the basal, constitutive activity of the 5-HT2C receptor, thereby decreasing the production of inositol (B14025) phosphates and subsequent downstream signaling events.

Key In Vivo Experiments

This compound has been extensively characterized in various animal models to assess its anxiolytic and other central nervous system effects.

mCPP-Induced Hypolocomotion Assay

This assay is used to evaluate the in vivo potency and efficacy of 5-HT2C receptor antagonists. The non-selective 5-HT receptor agonist meta-chlorophenylpiperazine (mCPP) induces a characteristic decrease in locomotor activity in rodents, which is primarily mediated by the 5-HT2C receptor.

Experimental Protocol:

-

Animals: Male rats are habituated to the testing environment.

-

Drug Administration: this compound or vehicle is administered orally (p.o.) at various doses.

-

mCPP Challenge: After a set pretreatment time (e.g., 60 minutes), animals are challenged with a subcutaneous (s.c.) injection of mCPP (e.g., 1-3 mg/kg).

-

Locomotor Activity Measurement: Immediately after the mCPP injection, animals are placed in automated activity monitors, and their locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified period (e.g., 30-60 minutes).

-

Data Analysis: The ability of this compound to reverse the mCPP-induced hypolocomotion is quantified.

Rat Social Interaction Test

This ethologically based test is a widely used model for assessing anxiolytic drug effects. Anxious animals tend to exhibit reduced social interaction, and anxiolytic compounds can increase this behavior.

Experimental Protocol:

-

Animals: Pairs of male rats, unfamiliar with each other, are used.

-

Testing Arena: The test is conducted in a novel, brightly lit arena to induce a mild state of anxiety.

-

Drug Administration: this compound or a reference anxiolytic (e.g., diazepam) or vehicle is administered prior to testing.

-

Social Interaction Session: The pair of rats is placed in the arena, and their social behaviors (e.g., sniffing, grooming, following, crawling over/under) are recorded for a set duration (e.g., 10 minutes).

-

Data Analysis: The total time spent in active social interaction is scored by a trained observer blind to the treatment conditions. An increase in social interaction time is indicative of an anxiolytic-like effect.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the 5-HT2C receptor in various physiological and pathological processes. Its high potency, selectivity, and oral bioavailability make it a suitable candidate for in vivo studies. The detailed information on its synthesis and chemical properties, combined with established experimental protocols, provides a solid foundation for researchers in the fields of neuroscience, pharmacology, and drug development to further explore the therapeutic potential of targeting the 5-HT2C receptor.

References

- 1. Biarylcarbamoylindolines are novel and selective 5-HT(2C) receptor inverse agonists: identification of 5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]- 5-pyridyl]carbamoyl]-6-trifluoromethylindoline (SB-243213) as a potential antidepressant/anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SB-243213; a selective 5-HT2C receptor inverse agonist with improved anxiolytic profile: lack of tolerance and withdrawal anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

SB 243213 for studying anxiety-like behavior

An In-depth Technical Guide to SB 243213 for the Study of Anxiety-Like Behavior

Introduction

This compound is a potent and highly selective antagonist of the serotonin (B10506) 5-HT2C receptor. Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the role of the 5-HT2C receptor in various physiological and pathological processes, particularly in the context of anxiety and related neuropsychiatric disorders. This guide provides a comprehensive overview of this compound, including its mechanism of action, experimental protocols for inducing and assessing anxiety-like behavior, and relevant quantitative data to aid researchers in their study design.

Mechanism of Action

This compound acts as a competitive antagonist at the 5-HT2C receptor, exhibiting high affinity for this receptor subtype with significantly lower affinity for other serotonin receptors and other neurotransmitter receptors. The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By blocking the binding of serotonin to the 5-HT2C receptor, this compound inhibits this downstream signaling cascade.

This compound signaling pathway.

Quantitative Data

The following tables summarize key quantitative data for this compound, providing a reference for its pharmacological profile and effective doses in behavioral studies.

Table 1: Receptor Binding Affinity

| Receptor | Ki (nM) | Species | Reference |

| 5-HT2C | 0.8 - 5.9 | Human, Rat | |

| 5-HT2A | > 1000 | Human, Rat | |

| 5-HT2B | > 1000 | Human, Rat |

Table 2: Effective Doses in Animal Models of Anxiety

| Behavioral Test | Species | Route of Administration | Effective Dose Range (mg/kg) | Reference |

| Elevated Plus Maze | Rat | Intraperitoneal (i.p.) | 0.1 - 1.0 | |

| Social Interaction Test | Rat | Intraperitoneal (i.p.) | 0.3 - 3.0 | |

| Marble Burying Test | Mouse | Intraperitoneal (i.p.) | 1.0 - 10.0 | |

| Vogel Conflict Test | Rat | Intraperitoneal (i.p.) | 0.5 - 5.0 |

Experimental Protocols

Detailed methodologies for key behavioral assays used to evaluate the anxiolytic-like effects of this compound are provided below.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. The test is based on the natural aversion of rodents to open and elevated spaces.

Methodology:

-

Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two enclosed arms (e.g., 50 x 10 x 40 cm) elevated 50-70 cm above the floor.

-

Animals: Adult male rats or mice are commonly used. Animals should be habituated to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound (e.g., 0.1-1.0 mg/kg, i.p.) or vehicle 30 minutes before placing the animal on the maze.

-

Procedure:

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for a 5-minute session.

-

Record the session using a video camera positioned above the maze.

-

-

Data Analysis: Score the following parameters:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total number of arm entries (as a measure of general activity).

-

Anxiolytic-like effects are indicated by a significant increase in the time spent and/or the number of entries into the open arms.

-

Elevated Plus Maze experimental workflow.

Social Interaction Test

The social interaction test assesses anxiety by measuring the extent to which a rat interacts with an unfamiliar conspecific in a novel environment. A reduction in social interaction is indicative of an anxiogenic state.

Methodology:

-

Apparatus: A rectangular arena (e.g., 60 x 60 x 35 cm) with controlled lighting conditions.

-

Animals: Adult male rats are typically used. They are housed individually for a period before testing to increase their motivation for social interaction.

-

Drug Administration: Administer this compound (e.g., 0.3-3.0 mg/kg, i.p.) or vehicle 30 minutes prior to the test.

-

Procedure:

-

Place a pair of unfamiliar, weight-matched rats in the arena.

-

Record their behavior for a 10-minute session.

-

-

Data Analysis: Score the total time the pair of rats spends engaged in active social behaviors, such as sniffing, grooming, and following. Anxiolytic compounds increase the time spent in social interaction.

Social Interaction Test workflow.

Conclusion

This compound is a powerful and selective tool for investigating the role of the 5-HT2C receptor in anxiety. Its well-characterized pharmacological profile and demonstrated efficacy in various preclinical models of anxiety make it an essential compound for researchers in neuroscience and drug development. The standardized protocols and quantitative data presented in this guide offer a solid foundation for designing and interpreting experiments aimed at further understanding the neurobiology of anxiety and evaluating novel anxiolytic therapies.

Investigating the Role of 5-HT2C Receptors with SB 243213: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin (B10506) 2C (5-HT2C) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a critical modulator of numerous physiological and psychological processes. Its involvement in appetite, mood, and cognition has rendered it a significant target for therapeutic intervention in conditions such as obesity, depression, and schizophrenia.[1][2] Elucidating the precise functions of the 5-HT2C receptor has been greatly advanced by the use of selective pharmacological tools. Among these, SB 243213 has emerged as a potent and selective 5-HT2C receptor inverse agonist/antagonist, offering researchers a powerful means to probe the receptor's role in various signaling pathways and behavioral paradigms.[3] This technical guide provides an in-depth overview of the use of this compound in investigating 5-HT2C receptor function, complete with detailed experimental protocols, quantitative data, and visual representations of key concepts.

Core Compound: this compound

This compound, with the chemical name 5-methyl-1-[[-2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]-6-trifluoromethylindoline hydrochloride, is a highly selective inverse agonist for the human 5-HT2C receptor.[3] Its high affinity and greater than 100-fold selectivity over a wide array of other neurotransmitter receptors, enzymes, and ion channels make it an invaluable tool for isolating the effects of 5-HT2C receptor modulation.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of this compound and its interaction with the 5-HT2C receptor, as well as its effects in various experimental models.

| Parameter | Value | Species | Reference |

| Binding Affinity (pKi) | 9.37 | Human | [3] |

| Functional Activity (pKb) | 9.8 (Inverse Agonist) | Human | [3] |

| In Vivo Model | Parameter | Dose/Concentration | Effect | Reference |

| m-CPP-induced hypolocomotion | ID50 | 1.1 mg/kg (p.o.) | Inhibition of hypolocomotion | [3] |

| Social Interaction Test | - | - | Anxiolytic-like activity | [3] |

| Geller-Seifter Conflict Test | - | - | Anxiolytic-like activity | [3] |

| Rat Sleep Profile | 10 mg/kg (p.o.) | - | Increased deep slow-wave sleep, reduced paradoxical sleep | [4] |

| Midbrain Dopamine Neurons | 1, 3, 10 mg/kg (i.p., chronic) | - | Altered firing pattern of VTA and SNC DA neurons | [5] |

Signaling Pathways of the 5-HT2C Receptor

The 5-HT2C receptor primarily couples to the Gq/11 G-protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[6] However, recent studies have revealed a more complex signaling landscape, with the receptor also capable of engaging Gi/o/z and G12/13 G-protein pathways.[1][7] This promiscuous coupling allows for a diverse range of downstream cellular responses. This compound, as an inverse agonist, not only blocks the effects of agonists but also reduces the constitutive activity of the 5-HT2C receptor, thereby inhibiting these signaling cascades.

Caption: 5-HT2C Receptor Signaling Pathways and this compound Inhibition.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments used to characterize the role of 5-HT2C receptors with this compound.

In Vitro Assays

1. Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the 5-HT2C receptor.

-

Materials:

-

Cell membranes expressing the human 5-HT2C receptor.

-

Radioligand (e.g., [³H]-mesulergine or [³H]-5-HT).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or vehicle.

-

To determine non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., unlabeled mesulergine).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the Ki value using competitive binding analysis software.

-

2. Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of this compound to act as an inverse agonist by reducing the basal level of IP accumulation mediated by constitutively active 5-HT2C receptors.

-

Materials:

-

Cells stably expressing the human 5-HT2C receptor.

-

[³H]-myo-inositol.

-

Assay medium (e.g., DMEM/F12).

-

Stimulation buffer containing LiCl.

-

This compound.

-

Dowex anion-exchange columns.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Plate cells in 24-well plates and label overnight with [³H]-myo-inositol in inositol-free medium.

-

Wash the cells with assay medium.

-

Pre-incubate the cells with stimulation buffer containing LiCl for a short period (e.g., 15-30 minutes).

-

Add varying concentrations of this compound or vehicle to the wells.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Terminate the reaction by adding a cold acid solution (e.g., perchloric acid).

-

Neutralize the cell lysates.

-

Separate the total inositol phosphates from free [³H]-myo-inositol using Dowex anion-exchange chromatography.

-

Quantify the amount of [³H]-inositol phosphates by scintillation counting.

-

Determine the ability of this compound to decrease basal IP accumulation and calculate its IC50 value.

-

3. cAMP Functional Assay

This assay is used to investigate the coupling of the 5-HT2C receptor to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.

-

Materials:

-

Cells co-expressing the human 5-HT2C receptor and a Gi protein.

-

Forskolin (B1673556) (to stimulate basal cAMP production).

-

A 5-HT2C receptor agonist (e.g., 5-HT).

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or GloSensor).

-

-

Procedure:

-

Seed cells in a suitable microplate.

-

Pre-treat the cells with varying concentrations of this compound or vehicle.

-

Stimulate the cells with a fixed concentration of forskolin and a 5-HT2C agonist (at its EC50-EC80) to induce a measurable decrease in cAMP.

-

Incubate for a specified time at room temperature.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Determine the ability of this compound to reverse the agonist-induced decrease in cAMP and calculate its potency.

-

In Vivo Assays

1. m-Chlorophenylpiperazine (m-CPP)-Induced Hypolocomotion

This behavioral model is used to assess the in vivo antagonist activity of this compound against a 5-HT2C receptor-mediated behavior.

-

Animals: Male rats (e.g., Sprague-Dawley).

-

Apparatus: Open field arena equipped with automated activity monitoring systems.

-

Procedure:

-

Acclimate the rats to the testing room.

-

Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at various doses.

-

After a pre-treatment period (e.g., 60 minutes for p.o. administration), administer m-CPP (a 5-HT2C agonist) to induce hypolocomotion.

-

Immediately place the rats in the open field arena and record their locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 30 minutes).

-

Analyze the data to determine the dose at which this compound significantly inhibits the m-CPP-induced reduction in locomotor activity (ID50).[3]

-

2. Social Interaction Test

This test is used to evaluate the anxiolytic-like effects of this compound.

-

Animals: Pairs of male rats, unfamiliar with each other.

-

Apparatus: A dimly lit, open-topped box.

-

Procedure:

-

Administer this compound or a reference anxiolytic (e.g., diazepam) or vehicle to the rats.

-

After the appropriate pre-treatment time, place pairs of unfamiliar rats in the social interaction arena.

-

Record the total time the pair of rats spends in active social interaction (e.g., sniffing, grooming, following) over a fixed period (e.g., 10 minutes).

-

An increase in the duration of social interaction is indicative of an anxiolytic-like effect.[3]

-

3. Geller-Seifter Conflict Test

This operant conditioning paradigm is a classic model for assessing anxiolytic drug activity.

-

Animals: Food-deprived rats.

-

Apparatus: An operant chamber equipped with a lever, a food dispenser, and a grid floor for delivering mild electric shocks.

-

Procedure:

-

Train food-deprived rats to press a lever for a food reward.

-

Once the behavior is established, introduce conflict periods signaled by an auditory or visual cue.

-

During these conflict periods, each lever press results in both a food reward and a mild electric foot shock. This leads to a suppression of lever pressing.

-

Administer this compound or vehicle to the trained rats.

-

Measure the number of lever presses during the conflict periods.

-

An increase in the number of shocks received (i.e., more lever presses during the conflict period) indicates an anxiolytic-like effect.[3]

-

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for investigating the role of 5-HT2C receptors using this compound and the logical framework for interpreting the results.

Caption: General Experimental Workflow for Investigating this compound.

Caption: Logical Framework for Elucidating 5-HT2C Receptor Function.

Conclusion

This compound stands as a cornerstone pharmacological tool for the investigation of 5-HT2C receptor function. Its high selectivity and inverse agonist properties allow for precise dissection of the receptor's involvement in a wide range of physiological and pathological processes. By employing the detailed in vitro and in vivo experimental protocols outlined in this guide, researchers can effectively characterize the signaling pathways and behavioral consequences of 5-HT2C receptor modulation. The continued use of this compound and similar selective agents will undoubtedly further our understanding of the complex roles of the 5-HT2C receptor and aid in the development of novel therapeutics for a variety of neuropsychiatric disorders.

References

- 1. Practice on Behavioral Pharmacology (Anxiolytics) [kameriki.info]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anxiety and Depression [panlab.com]

- 7. The Geller-Seifter conflict paradigm with incremental shock - PubMed [pubmed.ncbi.nlm.nih.gov]

SB 243213 effects on dopamine release

An In-Depth Technical Guide on the Effects of SB 243213 on Dopamine (B1211576) Release

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a potent and selective serotonin (B10506) 2C (5-HT2C) receptor antagonist and inverse agonist.[1][2][3] Extensive research has demonstrated its significant modulatory effects on the mesolimbic and nigrostriatal dopamine systems. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, its mechanism of action on dopamine release, and detailed experimental protocols for its study. Quantitative data are summarized for clarity, and key pathways and workflows are visualized to facilitate understanding. The primary mechanism involves the disinhibition of dopaminergic neurons in the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc) through the blockade of the tonic inhibitory action of serotonin at 5-HT2C receptors, leading to an increase in dopamine release in projection areas such as the nucleus accumbens and prefrontal cortex.

Pharmacological Profile of this compound

This compound is characterized by its high affinity and selectivity for the human 5-HT2C receptor. It acts as an inverse agonist, meaning it reduces the receptor's basal, constitutive activity.[3][4] This selectivity is crucial for its specific effects on dopamine neurotransmission, with minimal off-target activity.

Table 1: Receptor Binding Affinity and Potency of this compound

| Receptor/Parameter | Species | Value | Notes |

| 5-HT2C Receptor (pKi) | Human | 9.37 | High affinity.[1][3] |

| 5-HT2C Receptor (pKb) | Human | 9.8 | Demonstrates inverse agonist activity.[1][3] |

| Selectivity | Human | >100-fold | High selectivity over a wide range of other neurotransmitter receptors, including other 5-HT subtypes (5-HT1A, 1B, 1D, 1E, 1F, 7), and dopamine receptors (D2, D3).[1][3] |

| D2 Receptor (pKi) | Human | 6.7 | Moderate affinity.[1] |

| D3 Receptor (pKi) | Human | <6.5 | Weak affinity.[1] |

| ID50 (mCPP-induced hypolocomotion) | Rat | 1.1 mg/kg, p.o. | Potent in vivo inhibitor of 5-HT2C receptor-mediated function.[3] |

Mechanism of Action on Dopamine Release

The prevailing mechanism by which this compound increases dopamine release is through the blockade of inhibitory 5-HT2C receptors that modulate dopaminergic neuron activity. Serotonergic neurons originating from the raphe nuclei project to key dopaminergic areas, including the VTA.[5] Here, serotonin exerts a tonic, inhibitory influence on dopamine neurons, which is mediated by 5-HT2C receptors.[6]

This inhibition is often indirect, occurring via the activation of GABAergic interneurons. 5-HT2C receptor stimulation on these GABA neurons increases their firing, leading to enhanced GABA release and subsequent hyperpolarization and inhibition of dopamine neurons. By blocking these 5-HT2C receptors, this compound reduces the excitatory drive onto these GABA interneurons. This leads to a reduction in GABAergic inhibition of dopamine neurons (disinhibition), thereby increasing their firing rate and promoting dopamine release in terminal fields.

Signaling Pathway Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SB-243213 - Wikipedia [en.wikipedia.org]

- 3. SB-243213; a selective 5-HT2C receptor inverse agonist with improved anxiolytic profile: lack of tolerance and withdrawal anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biarylcarbamoylindolines are novel and selective 5-HT(2C) receptor inverse agonists: identification of 5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]- 5-pyridyl]carbamoyl]-6-trifluoromethylindoline (SB-243213) as a potential antidepressant/anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serotonin 5-HT2 Receptor Interactions with Dopamine Function: Implications for Therapeutics in Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serotonin (5-HT)2C receptors tonically inhibit dopamine (DA) and noradrenaline (NA), but not 5-HT, release in the frontal cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of SB 243213: A Technical Guide for Researchers

SB 243213 is a potent and selective 5-HT2C receptor inverse agonist that has demonstrated significant potential in preclinical studies for the treatment of anxiety and other central nervous system disorders. This technical guide provides an in-depth overview of the key preclinical findings, experimental methodologies, and associated signaling pathways for researchers, scientists, and drug development professionals.

Core Compound Characteristics

This compound, with the chemical name 5-methyl-1-[[-2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]-6-trifluoromethylindoline hydrochloride, exhibits high affinity and selectivity for the human 5-HT2C receptor.[1] As an inverse agonist, it not only blocks the action of agonists but also reduces the basal, constitutive activity of the receptor.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from various preclinical in vitro and in vivo studies of this compound.

In Vitro Binding Affinity and Functional Activity

| Parameter | Receptor | Species | Value | Reference |

| pKi | 5-HT2C | Human | 9.37 | [1] |

| pKb (Inverse Agonism) | 5-HT2C | Human | 9.8 | [1] |

| Selectivity | >25 other receptors | Human | >100-fold | [1] |

In Vivo Efficacy and Potency

| Model | Species | Endpoint | Value (ID50) | Route of Administration | Reference |

| m-CPP-induced hypolocomotion | Rat | Inhibition of hypolocomotion | 1.1 mg/kg | Oral (p.o.) | [1] |

In Vivo Pharmacodynamic Effects (Sleep Studies)

| Treatment | Species | Sleep Parameter | Change from Baseline | Reference |

| This compound (10 mg/kg, p.o.) | Rat | Deep Slow Wave Sleep (SWS2) | ▲ 27% | [3] |

| This compound (10 mg/kg, p.o.) | Rat | Paradoxical Sleep (PS) | ▼ 35% | [3] |

| This compound (1.2-4.8 mmol/kg, s.c.) | Rat | REM Sleep | ▼ Significant Reduction | [4] |

In Vivo Effects on Dopaminergic Neurotransmission (Acute Administration)

| Treatment | Species | Brain Region | Effect on Dopamine (B1211576) Neurons | Reference |

| This compound (1 or 10 mg/kg, i.p.) | Rat | Substantia Nigra (SNC) & Ventral Tegmental Area (VTA) | No significant change in the number of spontaneously active cells | [5] |

| This compound (3 mg/kg, i.p.) | Rat | Ventral Tegmental Area (VTA) | ▼ Significantly decreased the number of spontaneously active cells | [5] |

| This compound (3 mg/kg, i.p.) | Rat | Substantia Nigra (SNC) | Significantly altered firing pattern | [5] |

| This compound (10 mg/kg, i.p.) | Rat | Substantia Nigra (SNC) & Ventral Tegmental Area (VTA) | Significantly altered firing pattern | [5] |

Key Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

m-CPP-Induced Hypolocomotion in Rats

This model is used to assess the in vivo potency and efficacy of 5-HT2C receptor antagonists and inverse agonists.

-

Animals: Male rats are commonly used.

-

Procedure:

-

Animals are habituated to the testing environment, which typically consists of an open-field arena.

-

This compound or vehicle is administered orally (p.o.) at various doses.

-

After a predetermined pretreatment time (e.g., 60 minutes), the 5-HT2C receptor agonist meta-chlorophenylpiperazine (m-CPP) is administered intraperitoneally (i.p.) at a dose known to induce hypolocomotion (e.g., 2-6 mg/kg).[6]

-

Immediately after m-CPP injection, locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 30 minutes) using automated activity monitors.[6]

-

-

Endpoint: The dose of this compound that produces a 50% inhibition of the m-CPP-induced decrease in locomotion (ID50) is calculated.[1]

Social Interaction Test in Rats

This ethological model is used to evaluate the anxiolytic or anxiogenic potential of a compound.

-

Animals: Male rats are typically housed in pairs and then singly housed for a period before testing.

-

Procedure:

-

The test is conducted in a novel, brightly lit open-field arena to induce a mild state of anxiety.

-

Rats are administered this compound or a vehicle control prior to the test.

-

Two unfamiliar rats from different home cages are placed in the arena together, and their social behaviors are recorded for a set duration (e.g., 10-15 minutes).

-

Recorded behaviors include sniffing, following, grooming, and aggressive postures.

-

-

Endpoint: An increase in the total time spent in active social interaction is indicative of an anxiolytic effect.

Geller-Seifter Conflict Test in Rats

-

Animals: Food-deprived rats are trained in operant chambers.

-

Procedure:

-

Rats are trained to press a lever for a food reward (e.g., sweetened condensed milk) on a variable-interval schedule.

-

During specific periods, indicated by a cue (e.g., a tone or light), every lever press is rewarded but also accompanied by a mild electric foot shock. This creates a conflict between the drive to obtain food and the aversion to the shock.

-

Once stable response rates are established, this compound or a vehicle is administered before the test session.

-

-

Endpoint: An increase in the number of lever presses during the conflict periods (punished responding) without a significant effect on non-punished responding is indicative of an anxiolytic effect.[7]

In Vivo Extracellular Single-Cell Recording of Dopamine Neurons

This electrophysiological technique is used to assess the effects of a compound on the firing activity of dopamine neurons in specific brain regions.

-

Animals: Anesthetized male Sprague-Dawley rats are used.[5]

-

Procedure:

-

Animals are anesthetized (e.g., with chloral (B1216628) hydrate) and placed in a stereotaxic frame.

-

A recording microelectrode is lowered into the substantia nigra pars compacta (SNC) or the ventral tegmental area (VTA).

-

The spontaneous firing rate and pattern of individual dopamine neurons are recorded.

-

This compound is administered intravenously (i.v.) or intraperitoneally (i.p.), and changes in neuronal activity are monitored over time.[5]

-

-

Endpoint: Changes in the firing rate (spikes/second) and bursting activity of dopamine neurons are quantified.[5]

Rat Sleep Electroencephalography (EEG) Studies

This method is used to evaluate the effects of a compound on sleep architecture.

-

Animals: Male rats are surgically implanted with EEG and electromyography (EMG) electrodes.

-

Procedure:

-

Following a recovery period, animals are habituated to the recording chambers.

-

Baseline sleep patterns are recorded for a set duration (e.g., 24 hours).

-

This compound or vehicle is administered orally (p.o.) or subcutaneously (s.c.).[3][4]

-

Post-treatment EEG and EMG are recorded, and sleep stages (wakefulness, slow-wave sleep, paradoxical/REM sleep) are scored.[3]

-

-

Endpoint: Changes in the duration and frequency of each sleep stage are analyzed.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the preclinical evaluation of this compound.

Caption: Canonical signaling pathway of the 5-HT2C receptor and the inhibitory action of this compound.

Caption: Experimental workflow for assessing the anxiolytic-like effects of this compound.

Caption: Proposed mechanism for this compound-mediated modulation of dopamine release.

References

- 1. SB-243213; a selective 5-HT2C receptor inverse agonist with improved anxiolytic profile: lack of tolerance and withdrawal anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are 5-HT2C receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 3. Effect of SB-243213, a selective 5-HT(2C) receptor antagonist, on the rat sleep profile: a comparison to paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the serotonin 5-HT2A/2C receptor agonist DOI and of the selective 5-HT2A or 5-HT2C receptor antagonists EMD 281014 and SB-243213, respectively, on sleep and waking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of acute and chronic administration of the selective 5-HT2C receptor antagonist SB-243213 on midbrain dopamine neurons in the rat: an in vivo extracellular single cell study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of chronic administration of selective 5-hydroxytryptamine and noradrenaline uptake inhibitors on a putative index of 5-HT2C/2B receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence that 5-HT2c receptor antagonists are anxiolytic in the rat Geller-Seifter model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential of SB 243213 in Schizophrenia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schizophrenia is a complex neuropsychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. Current therapeutic strategies, while effective for some aspects of the illness, often come with significant side effects and limited efficacy against negative and cognitive deficits. The serotonin (B10506) 2C (5-HT2C) receptor has emerged as a promising target for novel antipsychotic development. This technical guide provides an in-depth overview of SB 243213, a potent and selective 5-HT2C receptor inverse agonist, and its application in preclinical schizophrenia models. We will delve into its mechanism of action, summarize key quantitative data, and provide detailed experimental protocols and visualizations to facilitate its use in research settings.

Introduction: The Role of the 5-HT2C Receptor in Schizophrenia

The 5-HT2C receptor, a G-protein coupled receptor, is predominantly expressed in brain regions implicated in the pathophysiology of schizophrenia, including the prefrontal cortex, striatum, and hippocampus. It plays a crucial role in modulating the activity of several neurotransmitter systems, most notably the dopaminergic pathways. Dysregulation of serotonergic and dopaminergic signaling is a cornerstone of the neurobiology of schizophrenia. The 5-HT2C receptor's inhibitory influence on dopamine (B1211576) release makes it an attractive target for therapeutic intervention. Both agonists and antagonists of the 5-HT2C receptor have been investigated for their potential antipsychotic properties, highlighting the complexity of this system.

This compound (5-methyl-1-[[-2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]-6-trifluoromethylindoline hydrochloride) is a highly selective 5-HT2C receptor inverse agonist.[1] An inverse agonist not only blocks the action of the endogenous ligand (serotonin) but also reduces the receptor's basal or constitutive activity. This unique pharmacological profile suggests that this compound may offer a nuanced approach to modulating 5-HT2C receptor function in the context of schizophrenia.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding with high affinity to the 5-HT2C receptor, thereby inhibiting its signaling cascades. The 5-HT2C receptor is known to couple to multiple G-protein pathways, primarily Gq/11, but also Gi/o and G12/13.

-

Gq/11 Pathway: Activation of the Gq/11 pathway by the 5-HT2C receptor leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately influences neuronal excitability and gene expression.

-

Gi/o Pathway: Coupling to the Gi/o pathway results in the inhibition of adenylyl cyclase, leading to decreased production of cyclic AMP (cAMP).

-

G12/13 Pathway: The 5-HT2C receptor can also signal through the G12/13 pathway, which is involved in regulating cytoskeletal dynamics and cell growth.

By acting as an inverse agonist, this compound is presumed to suppress the constitutive activity of these pathways, leading to a downstream modulation of neurotransmitter systems, particularly the inhibition of dopamine release in key brain regions.

Quantitative Data

A thorough understanding of the pharmacological profile of this compound is essential for its effective use in research. The following tables summarize key quantitative data.

Table 1: In Vitro Binding Affinity and Functional Activity

| Parameter | Value | Species | Reference |

| pKi (5-HT2C Receptor) | 9.37 | Human | [1] |

| pKb (5-HT2C Receptor) | 9.8 | Human | [1] |

| Selectivity | >100-fold over a wide range of other receptors, enzymes, and ion channels | - | [1] |

Table 2: In Vivo Efficacy in Rodent Models

| Model | Parameter | Dose | Species | Reference |

| mCPP-induced Hypolocomotion | ID50 | 1.1 mg/kg, p.o. | Rat | [1] |

| Haloperidol-induced Catalepsy | - | Attenuated catalepsy | Rodent | [1] |

| Dopamine Neuron Firing (VTA) | - | 3 mg/kg, i.p. (acute) significantly decreased the number of spontaneously active neurons | Rat | |

| Dopamine Neuron Firing (VTA) | - | 1, 3, and 10 mg/kg, i.p. (21 days) significantly decreased the number of spontaneously active neurons | Rat | |

| Sleep Architecture | - | 10 mg/kg, p.o. increased deep slow-wave sleep and reduced paradoxical sleep | Rat | [2] |

Note: p.o. - oral administration; i.p. - intraperitoneal administration; ID50 - the dose required to inhibit 50% of the maximum response.

Experimental Protocols in Schizophrenia Models

The following are detailed methodologies for key experiments relevant to the study of this compound in schizophrenia models.

Haloperidol-Induced Catalepsy

This model is used to assess the potential of a compound to induce or alleviate extrapyramidal side effects, a common issue with typical antipsychotics.

-

Animals: Male Sprague-Dawley rats (200-250g).

-

Procedure:

-

Administer this compound or vehicle orally (p.o.) at the desired dose(s).

-

After a specified pretreatment time (e.g., 60 minutes), administer haloperidol (B65202) (e.g., 0.5-1.5 mg/kg, intraperitoneally, i.p.).

-

At various time points post-haloperidol injection (e.g., 30, 60, 90, 120 minutes), assess catalepsy.

-

To measure catalepsy, gently place the rat's forepaws on a horizontal bar (e.g., 1 cm diameter, 9 cm high).

-

Record the time (in seconds) the rat remains in this posture. A cut-off time (e.g., 180 seconds) is typically used.

-

-

Data Analysis: Compare the duration of catalepsy between the this compound-treated groups and the vehicle-treated control group.

Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.

-

Animals: Male mice or rats.

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

-

Procedure:

-

Administer this compound or vehicle at the desired dose(s) and allow for a pretreatment period.

-

Place the animal in the startle chamber for an acclimation period (e.g., 5 minutes) with background white noise.

-

The test session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.

-

Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) presented shortly before the startling pulse (e.g., 30-120 ms (B15284909) interstimulus interval).

-

No-stimulus trials: Background noise only.

-

-

-

Data Analysis: Calculate PPI as follows: PPI (%) = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100. Compare the percentage of PPI between the drug-treated and vehicle-treated groups.

Social Interaction Test

This test assesses social withdrawal, a key negative symptom of schizophrenia.

-

Animals: Male rats or mice.

-

Apparatus: A dimly lit open field arena.

-

Procedure:

-

Administer this compound or vehicle at the desired dose(s) and allow for a pretreatment period.

-

Place two unfamiliar, weight-matched animals in the open field arena.

-

Videotape the session for a set duration (e.g., 10 minutes).

-

An observer, blind to the treatment conditions, scores the total time spent in active social interaction (e.g., sniffing, grooming, following).

-

-

Data Analysis: Compare the total duration of social interaction between the this compound-treated and vehicle-treated groups.

In Vivo Microdialysis for Dopamine Release

This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

-

Animals: Male rats.

-

Procedure:

-

Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

-

After a recovery period, insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF).

-

Collect baseline dialysate samples.

-

Administer this compound or vehicle systemically (i.p. or p.o.) or locally through the microdialysis probe (reverse dialysis).

-

Continue to collect dialysate samples at regular intervals.

-

Analyze the concentration of dopamine and its metabolites in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and compare between treatment groups.

Discussion and Future Directions

This compound, with its high selectivity and inverse agonist activity at the 5-HT2C receptor, represents a valuable research tool for dissecting the role of this receptor in the pathophysiology of schizophrenia. Preclinical evidence suggests its potential to modulate dopaminergic systems and address aspects of the disorder that are not adequately treated by current medications, such as negative symptoms and extrapyramidal side effects.

Future research should focus on further characterizing the effects of this compound in a wider range of animal models of schizophrenia, including those that recapitulate cognitive deficits. Investigating the long-term effects of chronic this compound administration on neuronal plasticity and gene expression will also be crucial. Furthermore, exploring the potential synergistic effects of this compound in combination with existing antipsychotic drugs could pave the way for novel therapeutic strategies with improved efficacy and tolerability.

Conclusion

This technical guide has provided a comprehensive overview of this compound for its application in schizophrenia research. The detailed information on its mechanism of action, quantitative pharmacological data, and experimental protocols is intended to empower researchers to effectively utilize this compound in their studies. The continued investigation of selective 5-HT2C receptor modulators like this compound holds significant promise for advancing our understanding of schizophrenia and developing the next generation of antipsychotic treatments.

References

- 1. SB-243213; a selective 5-HT2C receptor inverse agonist with improved anxiolytic profile: lack of tolerance and withdrawal anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of SB-243213, a selective 5-HT(2C) receptor antagonist, on the rat sleep profile: a comparison to paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Antidepressant Potential: A Technical Guide to SB 243213

For Researchers, Scientists, and Drug Development Professionals

Abstract

Major depressive disorder (MDD) remains a significant global health challenge, with a substantial number of patients exhibiting inadequate response to currently available treatments. This underscores the urgent need for novel therapeutic strategies. One promising avenue of research focuses on the serotonergic system, specifically the 5-hydroxytryptamine-2C (5-HT2C) receptor. SB 243213, a potent and selective 5-HT2C receptor inverse agonist, has emerged as a compound of interest with the potential for a rapid-onset antidepressant effect. This technical guide provides a comprehensive overview of the preclinical data supporting the antidepressant potential of this compound, detailing its mechanism of action, and providing established experimental protocols for its evaluation.

Introduction

The 5-HT2C receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, plays a crucial modulatory role in the regulation of mood, anxiety, and reward pathways. Activation of 5-HT2C receptors generally exerts an inhibitory influence on the release of key neurotransmitters such as dopamine (B1211576) and norepinephrine (B1679862) in brain regions implicated in depression, including the prefrontal cortex (PFC). Consequently, blocking these receptors is hypothesized to disinhibit these pathways, leading to an increase in dopamine and norepinephrine levels and thereby exerting antidepressant effects. This compound has been identified as a highly selective 5-HT2C receptor inverse agonist, suggesting it not only blocks the receptor but also reduces its basal, constitutive activity.

Pharmacological Profile of this compound

This compound exhibits a high affinity and selectivity for the human 5-HT2C receptor. Its pharmacological profile is characterized by its potent inverse agonist activity at this receptor, with significantly lower affinity for other serotonin (B10506) receptor subtypes and other neurotransmitter receptors.

Receptor Binding Affinity and Selectivity

The selectivity of this compound is a key feature, minimizing off-target effects. While specific Ki values for a wide range of receptors are proprietary, studies have consistently demonstrated its high selectivity for the 5-HT2C receptor.

| Receptor | pKi / Ki | Species | Reference |

| Human 5-HT2C | pKi = 9.37 | Human | [1] |

| 5-HT2A | >100-fold lower affinity than 5-HT2C | - | [1] |

| 5-HT2B | >100-fold lower affinity than 5-HT2C | - | [1] |

| Other Receptors | >100-fold lower affinity | - | [1] |

Table 1: Receptor Binding Profile of this compound.

Functional Activity

In functional assays, this compound acts as a potent inverse agonist at the human 5-HT2C receptor.

| Assay | pKb | Species | Reference |

| Inverse Agonist Activity | 9.8 | Human | [1] |

Table 2: Functional Inverse Agonist Activity of this compound.

Preclinical Efficacy in Animal Models of Depression and Anxiety

The antidepressant and anxiolytic potential of this compound has been evaluated in various rodent models. These studies provide evidence for its in vivo efficacy.

Forced Swim Test (FST)

The FST is a widely used behavioral model to screen for antidepressant-like activity. A reduction in the duration of immobility is indicative of an antidepressant effect. While specific quantitative data for this compound in the FST is not publicly available, 5-HT2C antagonists as a class have been shown to reduce immobility time in this model.

Social Interaction Test

The social interaction test is a model for assessing anxiolytic-like activity. An increase in the time spent in active social interaction between two unfamiliar rats is indicative of an anxiolytic effect. This compound has demonstrated anxiolytic-like properties in this test.[1]

mCPP-Induced Hypolocomotion

Meta-chlorophenylpiperazine (mCPP) is a 5-HT2C receptor agonist that induces a state of reduced motor activity (hypolocomotion) in rodents. The ability of a compound to block this effect is a measure of its in vivo 5-HT2C receptor antagonism. This compound is a potent inhibitor of mCPP-induced hypolocomotion.

| Test | ID50 | Route of Administration | Species | Reference |

| mCPP-Induced Hypolocomotion | 1.1 mg/kg | Oral (p.o.) | Rat | [1] |

Table 3: In Vivo Efficacy of this compound in the mCPP-Induced Hypolocomotion Model.

Mechanism of Action: Disinhibition of Monoaminergic Systems

The proposed antidepressant mechanism of this compound involves the disinhibition of dopaminergic and noradrenergic neurons in the prefrontal cortex.

Signaling Pathway

5-HT2C receptors are primarily coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately modulates neuronal excitability. In the PFC, 5-HT2C receptors are located on GABAergic interneurons that tonically inhibit pyramidal neurons.

As an inverse agonist, this compound not only blocks the binding of serotonin but also reduces the basal Gq/11 signaling of the 5-HT2C receptor. This reduction in signaling leads to decreased activity of the GABAergic interneurons, resulting in a disinhibition of downstream pyramidal neurons. This, in turn, is thought to lead to an increased release of dopamine and norepinephrine in the prefrontal cortex.

Experimental Protocols

Forced Swim Test (Rat)

This protocol is adapted from standard procedures used to assess antidepressant activity.[2][3][4]

Apparatus:

-

A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

Procedure:

-

Pre-test session (Day 1): Naive rats are individually placed in the cylinder for a 15-minute period. This session serves to induce a stable baseline of immobility.

-

After 15 minutes, rats are removed, dried, and returned to their home cages.

-

Test session (Day 2): 24 hours after the pre-test, rats are administered this compound or vehicle.

-

Following the appropriate pre-treatment time, rats are placed back into the swim cylinder for a 5-minute test session.

-

The session is recorded, and the total duration of immobility during the last 4 minutes of the test is scored by a trained observer blind to the treatment conditions. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep the head above water.

Data Analysis:

-

The duration of immobility is compared between the this compound-treated groups and the vehicle-treated control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Social Interaction Test (Rat)

This protocol is based on established methods for assessing anxiolytic-like behavior.[5][6][7][8]

Apparatus:

-

An open-field arena (e.g., 60 x 60 x 30 cm) with controlled lighting conditions. The "high light, unfamiliar" condition is typically used to induce anxiety.

Procedure:

-

Rats are habituated to the testing room for at least 1 hour before the test.

-

Rats are administered this compound or vehicle at appropriate pre-treatment times.

-

Pairs of weight-matched, unfamiliar rats from different home cages are placed in the center of the arena.

-

The behavior of the pair is recorded for a 10-minute session.

-

A trained observer, blind to the treatment, scores the total time the pair spends in active social interaction. Active social interaction includes behaviors such as sniffing, grooming, following, and crawling over or under each other.

Data Analysis:

-

The total time of active social interaction is compared between the this compound-treated groups and the vehicle-treated control group using an appropriate statistical test (e.g., t-test or ANOVA).

Conclusion and Future Directions

The preclinical data strongly support the potential of this compound as a novel antidepressant with a distinct mechanism of action. Its high selectivity for the 5-HT2C receptor and its ability to disinhibit key monoaminergic pathways in the prefrontal cortex are promising features. Further research is warranted to fully elucidate its clinical efficacy, particularly its potential for a faster onset of action compared to current antidepressant therapies. Future studies should also aim to gather more extensive quantitative data from various preclinical models and eventually progress to clinical trials to validate its therapeutic potential in patients with major depressive disorder.

References

- 1. SB-243213; a selective 5-HT2C receptor inverse agonist with improved anxiolytic profile: lack of tolerance and withdrawal anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 4. animal.research.wvu.edu [animal.research.wvu.edu]

- 5. [Assessment of anxiolytics (4)--Social interaction test] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The use of social interaction as a method for detecting anxiolytic activity of chlordiazepoxide-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. maze.conductscience.com [maze.conductscience.com]

- 8. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of SB 243213 in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosages, administration routes, and experimental protocols for the selective 5-HT₂C receptor antagonist, SB 243213, in rat models. The information is compiled from various scientific studies to guide researchers in designing their experiments.

Compound Information

| Compound | Full Name | Molecular Weight | CAS Number | Solubility |

| This compound | 5-Methyl-1-[[-2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]-6-trifluoromethylindoline | 428.41 g/mol | 200940-22-3 | Soluble in DMSO to 50 mM[1][2] |

| This compound dihydrochloride (B599025) | 5-Methyl-1-[[-2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]-6-trifluoromethylindoline dihydrochloride | 501.33 g/mol | 200940-23-4 | Not explicitly stated, but the hydrochloride salt form generally enhances aqueous solubility. |

In Vivo Dosage and Administration in Rats

The following tables summarize the reported in vivo dosages of this compound in rats for various administration routes and experimental models.

Table 1: Acute Administration Dosages

| Administration Route | Dosage Range | Rat Strain | Experimental Model/Effect | Reference |

| Intravenous (i.v.) | 0.025 - 3.2 mg/kg | Sprague-Dawley | Electrophysiology: No significant alteration of basal firing rate of dopamine (B1211576) neurons in the substantia nigra pars compacta (SNC) and ventral tegmental area (VTA). | [1][3] |

| Intraperitoneal (i.p.) | 1 - 10 mg/kg | Sprague-Dawley | Electrophysiology: 3 mg/kg significantly altered the firing pattern of SNC DA neurons, and 10 mg/kg altered the firing pattern in both SNC and VTA. | [1][3] |

| Oral (p.o.) | 0.1 - 10 mg/kg | Sprague-Dawley | Behavioral: Dose-dependently increased social interaction time.[4][5][6] | [4][5][6] |

| Oral (p.o.) | ID₅₀: 1.1 mg/kg | Not Specified | Behavioral: Blocked meta-chlorophenylpiperazine (m-CPP)-induced hypolocomotion. | [7][8] |

| Oral (p.o.) | 10 mg/kg | Not Specified | Sleep Studies: Increased deep slow-wave sleep (SWS2) and reduced paradoxical sleep (PS). | [4][9][10] |

| Subcutaneous (s.c.) | 1.2 - 4.8 µmol/kg | Not Specified | Sleep Studies: Significant reduction in time spent in REM sleep. | [5] |

Table 2: Chronic Administration Dosage

| Administration Route | Dosage | Duration | Rat Strain | Experimental Model/Effect | Reference |

| Intraperitoneal (i.p.) | 1, 3, and 10 mg/kg | 21 days | Sprague-Dawley | Electrophysiology: Produced a significant decrease in the number of spontaneously active dopamine cells in the VTA. | [1][3] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Objective: To prepare a stock solution and working solutions of this compound for administration to rats.

Materials:

-

This compound or this compound dihydrochloride powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile saline (0.9% NaCl) or other appropriate vehicle

-

Sterile vials

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Stock Solution Preparation:

-

Accurately weigh the desired amount of this compound powder.

-

Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

-

Vortex thoroughly to ensure complete dissolution. Sonication can be used to aid dissolution if necessary.[4]

-

Store the stock solution at -20°C for long-term storage or at 4°C for short-term use, protected from light.

-

-

Working Solution Preparation (for i.p. and s.c. injection):

-

On the day of the experiment, thaw the stock solution if frozen.

-

Calculate the required volume of the stock solution based on the desired final concentration and the animal's body weight.

-

Dilute the stock solution with sterile saline to the final desired concentration. Note: The final concentration of DMSO in the injected solution should be minimized (typically ≤10%) to avoid vehicle-induced effects.

-

Vortex the working solution thoroughly before administration.

-

-

Working Solution Preparation (for i.v. injection):

-

Follow the same procedure as for i.p. and s.c. injections, but ensure the final DMSO concentration is even lower (typically ≤5%) and the solution is sterile-filtered through a 0.22 µm filter before administration.

-

-

Working Solution Preparation (for p.o. administration):

-

For oral gavage, this compound can be suspended in a vehicle such as 1% methylcellulose (B11928114) or a solution of DMSO and water. The exact vehicle should be chosen based on the specific experimental requirements and reported literature.

-

Social Interaction Test